4-(Nitrooxy)butan-1-ol
Overview
Description
Synthesis Analysis
4-(Nitrooxy)butan-1-ol can be synthesized by the reaction of 4-bromobutan-1-ol with sodium nitrite and hydrochloric acid, followed by reduction with sodium borohydride. Another synthesis method involves the reaction of 4-Nitrooxybutan-l-ol butyrate with methanol, sodium hydroxide, and water at 20°C for 1.75 hours .Molecular Structure Analysis
The molecular formula of this compound is C4H9NO4 . It is characterized by the presence of a nitrooxy group (-ONO2) that can release NO by reduction.Chemical Reactions Analysis
The reaction of 4-Nitrooxybutan-l-ol butyrate with methanol, sodium hydroxide, and water at 20°C for 1.75 hours results in the formation of this compound . The reaction conditions include the use of methanol, sodium hydroxide, and water at 20°C for 1.75 hours .Physical and Chemical Properties Analysis
This compound is a white crystalline solid with a melting point of 65-67°C. It is soluble in water, ethanol, and methanol.Scientific Research Applications
Pro-Oxidant and Antioxidant Activity
Research involving oleuropein and its pro-oxidant behavior characterizes the dual nature of certain compounds, which can have implications for their use in nutraceuticals or drugs. The study by Mazziotti et al. (2006) demonstrates how oleuropein exhibits antioxidant activity by blocking oxidation pathways, a property potentially shared by related nitroxide compounds (Mazziotti et al., 2006).
Synthesis and Kinetic Studies
Harikumar and Rajendran (2014) focused on the synthesis of 1-butoxy-4-nitrobenzene using ultrasound-assisted phase-transfer catalysis, illustrating the efficiency of novel synthesis methods for nitro compounds, which could be relevant for the synthesis or modification of 4-(Nitrooxy)butan-1-ol (Harikumar & Rajendran, 2014).
Nitroxide Radical Research
The study by Zhurko et al. (2020) on highly strained nitroxides explores their thermal stability and resistance to reduction, aspects critical for applications in biophysics and structural biology (Zhurko et al., 2020).
Force Field Development for Alcohols
Ferrando et al. (2009) developed a new force field for alcohol molecules, crucial for simulating the behavior of such compounds in various conditions, possibly applicable to understanding the interactions of this compound at the molecular level (Ferrando et al., 2009).
Photopolymerization Processes
Guillaneuf et al. (2010) explored the use of alkoxyamines in photopolymerization, a process that could be relevant for materials science and engineering applications of nitroxide-based compounds (Guillaneuf et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
4-(Nitrooxy)butan-1-ol is primarily used as an organic solvent . It has been found to be a good solvent for the extraction of certain inorganic bases, such as lithium and sodium hydroxide . Therefore, its primary targets are these inorganic bases.
Mode of Action
The compound interacts with its targets (inorganic bases) by dissolving them, thereby facilitating their extraction . This interaction results in changes in the physical state of the targets, transitioning them from a solid or liquid state to a solution.
Biochemical Pathways
It has been shown to increase contractility in vitro and can act as a vasoconstrictor in vivo . This suggests that it may affect pathways related to muscle contraction and blood vessel constriction.
Pharmacokinetics
Given its use as a solvent, it is likely to have high bioavailability due to its ability to dissolve in water .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets it is used with. For example, when used with inorganic bases, it facilitates their extraction . In a biological context, it has been shown to increase contractility in vitro and act as a vasoconstrictor in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be less effective in non-aqueous environments
Biochemical Analysis
Biochemical Properties
4-(Nitrooxy)butan-1-ol plays a significant role in various biochemical reactions. It has been shown to interact with enzymes such as guanylate cyclase, inhibiting its activity . This interaction is crucial as guanylate cyclase is involved in the conversion of GTP to cyclic GMP, a secondary messenger that regulates various physiological processes. Additionally, this compound has been found to affect ocular tissue contractility, indicating its potential impact on proteins involved in muscle contraction .
Cellular Effects
The effects of this compound on cellular processes are dose-dependent. It has been observed to influence vascular smooth muscle cells, causing maximal effective concentration (MEC) values of up to 5% . This compound also inhibits guanylate cyclase activity, which can affect cell signaling pathways that rely on cyclic GMP as a secondary messenger . Furthermore, this compound has been shown to impact ocular tissue contractility, suggesting its influence on cellular metabolism and gene expression related to muscle function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits guanylate cyclase, thereby reducing the production of cyclic GMP . This inhibition can lead to changes in gene expression and cellular metabolism, as cyclic GMP is a key regulator of various physiological processes. Additionally, the compound’s interaction with ocular tissues suggests it may affect other enzymes and proteins involved in muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its efficacy may decrease as it degrades . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of guanylate cyclase activity and consistent effects on vascular smooth muscle cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit guanylate cyclase activity without causing significant adverse effects . At higher doses, toxic effects such as increased ocular tissue contractility and potential damage to vascular smooth muscle cells have been observed . These findings highlight the importance of determining the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to nitric oxide and other metabolites . The compound interacts with enzymes such as nitric oxide synthase, which catalyzes the production of nitric oxide from this compound . This interaction can affect metabolic flux and the levels of metabolites involved in various physiological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, such as vascular smooth muscle and ocular tissues . The transport and distribution of this compound are crucial for its efficacy and impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows this compound to interact with its target enzymes and proteins within the appropriate cellular context .
Properties
IUPAC Name |
4-hydroxybutyl nitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4/c6-3-1-2-4-9-5(7)8/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOGSWRRYABFKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434038 | |
Record name | 4-(nitrooxy)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22911-39-3 | |
Record name | 1,4-Butanediol, 1-nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22911-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Butanediol mononitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022911393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(nitrooxy)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Butanediol, 1-nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-BUTANEDIOL MONONITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1Q234E2R1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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